![molecular formula C17H19NO2 B1204761 Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-](/img/structure/B1204761.png)
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)-
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Overview
Description
Strobamine is a citraconoyl group.
Scientific Research Applications
Platelet Antiaggregating Activities
Several studies have focused on the platelet antiaggregating properties of cyclohepta pyran derivatives. For instance, Bargagna et al. (1991) synthesized N,N-disubstituted 4-amino-6,7-dihydro-3-phenylbenzo[6,7]cyclohepta[1,2-b]pyran-2(5H)-ones and found them to exhibit in vitro platelet antiaggregating activity, comparable or superior to acetylsalicylic acid. These compounds also demonstrated weak local anesthetic activity in mice and anti-inflammatory activity in rats (Bargagna et al., 1991).
Reactions for Synthesis of Heterocyclic Analogs
Cyclohepta pyran derivatives are used in the synthesis of various heterocyclic analogs. For example, Mosti et al. (1977) discussed the 1,4-cycloaddition of dichloroketene to N,N-disubstituted 6-aminomethylene-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-ones. This reaction formed compounds considered linear heterocyclic analogues of the Amitriptyline ring system, which have potential applications in medicinal chemistry (Mosti et al., 1977).
Potential in Organic Synthesis and Chemical Transformations
Various cyclohepta pyran derivatives have been synthesized and studied for their potential applications in organic synthesis and chemical transformations. For instance, Ito and Nagai (1974) explored the synthesis of benzo[5,6]cyclohepta[1,2-c]pyrazole derivatives, which might be useful in the development of new organic compounds with unique properties (Ito & Nagai, 1974).
Applications in Photo-induced Autorecycling Oxidation
The derivatives of cyclohepta pyran have also been explored for their photo-induced autorecycling oxidation properties. Nitta et al. (2005) synthesized compounds like 3-Phenyl- and 3-(4-nitrophenyl)cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones, which exhibited the ability to undergo photo-induced autorecycling oxidation towards certain amines, offering potential for novel chemical processes (Nitta et al., 2005).
Exploration of Cyclohepta Pyran Derivatives in Medicinal Chemistry
In medicinal chemistry, the cyclohepta pyran derivatives have been synthesized and tested for various biological activities. Bargagna et al. (1992) synthesized compounds like N,N-disubstituted 4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-ones, showing not only platelet antiaggregating activity but also local anesthetic, anti-inflammatory, and analgesic activities in animal models (Bargagna et al., 1992).
properties
Product Name |
Cyclohepta(6)pyran-5,8-imin-4(5H)-one, 2,3,6,7,8,9-hexahydro-10-methyl-2-phenyl-,(2alpha,5beta,8beta)-(+)- |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(5S)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one |
InChI |
InChI=1S/C17H19NO2/c1-18-12-7-8-13(18)17-14(19)10-15(20-16(17)9-12)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12?,13?,15-/m0/s1 |
InChI Key |
SMCUGCCLJBVSAQ-PIMMBPRGSA-N |
Isomeric SMILES |
CN1C2CCC1C3=C(C2)O[C@@H](CC3=O)C4=CC=CC=C4 |
SMILES |
CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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